1-Propene, 3-(2-cyclopentenyl)-2-methyl-1,1-diphenyl-
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Overview
Description
1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] is an organic compound with the molecular formula C21H22. This compound features a cyclopentene ring fused to a propenylidene group, which is further connected to two benzene rings. It is a complex molecule with unique structural characteristics that make it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a vinylcyclopropane, followed by functional group modifications to introduce the propenylidene and benzene rings. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to facilitate the cyclization and subsequent transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert double bonds to single bonds, altering the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings .
Scientific Research Applications
1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of structural modifications on reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of 1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
- Benzene, 1-cyclopenten-1-yl-
- 3-(2-Cyclopenten-1-yl)propanal
Uniqueness
1,1’-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene] is unique due to its specific combination of a cyclopentene ring, a propenylidene group, and two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, allowing for diverse chemical transformations and applications .
Properties
Molecular Formula |
C21H22 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3-cyclopent-2-en-1-yl-2-methyl-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H22/c1-17(16-18-10-8-9-11-18)21(19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-8,10,12-15,18H,9,11,16H2,1H3 |
InChI Key |
WZJOJDGIZRREKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3CCC=C3 |
Origin of Product |
United States |
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